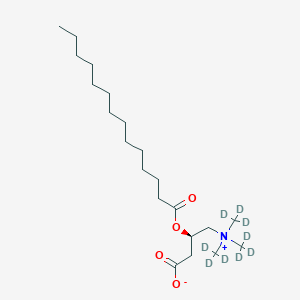
Myristoyl-L-carnitine-(N,N,N-trimethyl-d9), analytical standard
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Myristoyl-L-carnitine-(N,N,N-trimethyl-d9), analytical standard, is a deuterated form of myristoyl-L-carnitine. It is used as an analytical standard in various scientific research applications. This compound is a derivative of L-carnitine, which plays a crucial role in the transportation of fatty acids into the mitochondria for beta-oxidation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Myristoyl-L-carnitine-(N,N,N-trimethyl-d9) involves the esterification of L-carnitine with myristic acid. The deuterated form is achieved by incorporating deuterium atoms into the trimethyl groups of L-carnitine. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of Myristoyl-L-carnitine-(N,N,N-trimethyl-d9) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve the desired purity and yield. Quality control measures are implemented to ensure the consistency and reliability of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Myristoyl-L-carnitine-(N,N,N-trimethyl-d9) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the type of reaction and reagents used.
Applications De Recherche Scientifique
Myristoyl-L-carnitine-(N,N,N-trimethyl-d9) is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as an analytical standard in chromatography and mass spectrometry to quantify and identify compounds.
Biology: Studied for its role in fatty acid metabolism and mitochondrial function.
Medicine: Investigated for its potential therapeutic effects in conditions related to carnitine deficiency and metabolic disorders.
Industry: Utilized in the development of nutritional supplements and pharmaceuticals.
Mécanisme D'action
Myristoyl-L-carnitine-(N,N,N-trimethyl-d9) exerts its effects by facilitating the transport of long-chain fatty acids into the mitochondria, where they undergo beta-oxidation to produce energy. The compound interacts with specific transport proteins and enzymes involved in fatty acid metabolism, enhancing the efficiency of energy production.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Palmitoyl-L-carnitine-(N-methyl-d3)
- Stearoyl-L-carnitine
- Propionyl-L-carnitine-(N-methyl-d3)
- Acetyl-L-carnitine-(N-methyl-d3)
Uniqueness
Myristoyl-L-carnitine-(N,N,N-trimethyl-d9) is unique due to its deuterated trimethyl groups, which enhance its stability and make it an ideal analytical standard. Its specific structure allows for precise quantification and identification in various analytical techniques, making it a valuable tool in scientific research.
Propriétés
Formule moléculaire |
C21H41NO4 |
|---|---|
Poids moléculaire |
380.6 g/mol |
Nom IUPAC |
(3R)-3-tetradecanoyloxy-4-[tris(trideuteriomethyl)azaniumyl]butanoate |
InChI |
InChI=1S/C21H41NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4/h19H,5-18H2,1-4H3/t19-/m1/s1/i2D3,3D3,4D3 |
Clé InChI |
PSHXNVGSVNEJBD-PNGFJFKMSA-N |
SMILES isomérique |
[2H]C([2H])([2H])[N+](C[C@@H](CC(=O)[O-])OC(=O)CCCCCCCCCCCCC)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



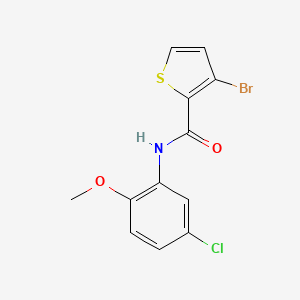
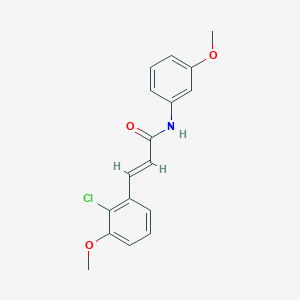



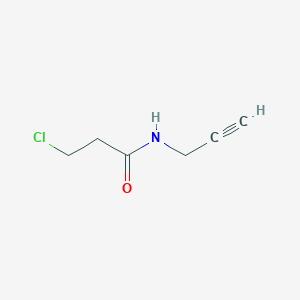




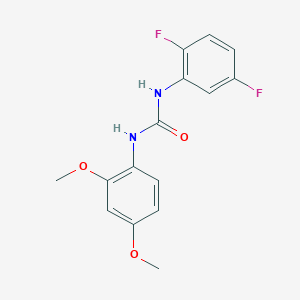

![2-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B11940569.png)
